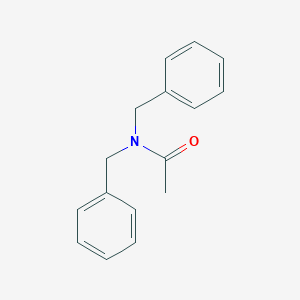

N,N-Dibenzylacetamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 54295. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N,N-dibenzylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO/c1-14(18)17(12-15-8-4-2-5-9-15)13-16-10-6-3-7-11-16/h2-11H,12-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJGMIJNIKHHXHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(CC1=CC=CC=C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8065088 | |

| Record name | Acetamide, N,N-bis(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8065088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10479-30-8 | |

| Record name | N,N-Bis(phenylmethyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10479-30-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, N,N-bis(phenylmethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010479308 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dibenzylacetamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54295 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, N,N-bis(phenylmethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetamide, N,N-bis(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8065088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-bis(phenylmethyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.876 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N,N-Dibenzylacetamide from Dibenzylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N,N-Dibenzylacetamide, a tertiary amide, from the secondary amine dibenzylamine. This transformation is a fundamental example of N-acetylation, a crucial reaction in organic synthesis for the formation of amide bonds. This document details the prevalent synthetic methodologies, experimental protocols, and comprehensive characterization data for the target compound.

Introduction

This compound is a chemical intermediate that can be utilized in various areas of organic synthesis. The acetylation of secondary amines, such as dibenzylamine, is a common strategy to introduce an acetyl group, which can modify the amine's chemical properties, serve as a protecting group, or act as a building block for more complex molecules. This guide will focus on the two primary methods for this conversion: reaction with acetic anhydride and reaction with acetyl chloride.

Synthetic Pathways

The synthesis of this compound from dibenzylamine is typically achieved through nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of dibenzylamine attacks the electrophilic carbonyl carbon of an acetylating agent. The general reaction scheme is depicted below:

Figure 1: General reaction scheme for the synthesis of this compound.

Two of the most common and effective acetylating agents for this transformation are acetic anhydride and acetyl chloride.

Acetylation using Acetic Anhydride

Acetic anhydride is a widely used, cost-effective, and relatively safe acetylating agent. The reaction with dibenzylamine typically proceeds smoothly, often in the presence of a base to neutralize the acetic acid byproduct, or under acidic conditions.

Acetylation using Acetyl Chloride

Acetyl chloride is a more reactive acetylating agent than acetic anhydride and will also readily react with dibenzylamine to form this compound. Due to its high reactivity, the reaction is often vigorous and may require cooling. A base is typically employed to scavenge the hydrochloric acid byproduct.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound using both acetic anhydride and acetyl chloride.

Protocol 1: Synthesis using Acetic Anhydride

This protocol is based on general procedures for the acetylation of secondary amines.

Materials:

-

Dibenzylamine

-

Acetic anhydride

-

Pyridine (or another suitable base like triethylamine)

-

Dichloromethane (or other suitable aprotic solvent)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve dibenzylamine (1.0 eq) in dichloromethane.

-

Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane and transfer it to a separatory funnel.

-

Wash the organic layer successively with 1 M HCl (2 x), saturated NaHCO₃ solution (2 x), and brine (1 x).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) or column chromatography on silica gel.

Protocol 2: Synthesis using Acetyl Chloride

This protocol utilizes the more reactive acetyl chloride.

Materials:

-

Dibenzylamine

-

Acetyl chloride

-

Triethylamine (or another suitable non-nucleophilic base)

-

Anhydrous dichloromethane (or other suitable aprotic solvent)

-

Water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve dibenzylamine (1.0 eq) in anhydrous dichloromethane.

-

Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Add acetyl chloride (1.1 eq) dropwise to the stirred solution. A white precipitate of triethylammonium chloride will form.

-

Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC.

-

Quench the reaction by the slow addition of water.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography as described in Protocol 1.

Data Presentation

The following tables summarize the key quantitative data for the synthesis and characterization of this compound.

Table 1: Reaction Parameters and Yield

| Parameter | Acetylation with Acetic Anhydride | Acetylation with Acetyl Chloride |

| Dibenzylamine (eq) | 1.0 | 1.0 |

| Acetylating Agent (eq) | 1.1 (Acetic Anhydride) | 1.1 (Acetyl Chloride) |

| Base (eq) | 1.2 (Pyridine) | 1.2 (Triethylamine) |

| Solvent | Dichloromethane | Anhydrous Dichloromethane |

| Temperature (°C) | 0 to Room Temperature | 0 to Room Temperature |

| Reaction Time (h) | 2 - 4 | 1.5 - 2.5 |

| Typical Yield (%) | >90 (expected) | >90 (expected) |

Table 2: Characterization Data for this compound

| Analysis | Expected Data |

| Molecular Formula | C₁₆H₁₇NO |

| Molecular Weight | 239.31 g/mol |

| Appearance | White to off-white solid |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.20-7.40 (m, 10H, Ar-H), 4.55 (s, 4H, N-CH₂), 2.15 (s, 3H, CO-CH₃) ppm |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~171 (C=O), 137 (Ar-C), 129 (Ar-CH), 128 (Ar-CH), 127 (Ar-CH), 50 (N-CH₂), 22 (CO-CH₃) ppm |

| IR (KBr) | ~3050 (Ar C-H), ~2920 (Aliphatic C-H), ~1650 (C=O, amide I band), ~1450, 1495 (Ar C=C) cm⁻¹ |

| Mass Spectrometry (EI) | m/z 239 (M⁺), 148, 91 (base peak) |

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Figure 2: Experimental workflow for the synthesis of this compound.

Logical Relationship of Characterization Techniques

The following diagram shows the logical relationship between the different analytical techniques used to confirm the structure and purity of the synthesized this compound.

Figure 3: Logical relationship of analytical techniques for product characterization.

Conclusion

The synthesis of this compound from dibenzylamine is a straightforward and high-yielding N-acetylation reaction. Both acetic anhydride and acetyl chloride are effective reagents for this transformation, with the choice often depending on the desired reactivity and safety considerations. The detailed protocols and characterization data provided in this guide serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development, enabling the reliable preparation and identification of this versatile tertiary amide.

N,N-Dibenzylacetamide chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Dibenzylacetamide is a tertiary amide characterized by the presence of two benzyl groups and an acetyl group attached to a central nitrogen atom. While its direct biological and pharmacological activities are not extensively documented in publicly available literature, its structural motif suggests potential applications in organic synthesis and medicinal chemistry as a scaffold or intermediate. This technical guide provides a detailed overview of the predicted chemical properties, structure, and plausible experimental protocols for the synthesis and analysis of this compound, based on data from structurally related compounds.

Chemical Structure and Identification

The structure of this compound consists of an acetamide core where the two hydrogen atoms on the nitrogen are substituted with benzyl groups.

Table 1: Structural and Identification Data for this compound

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₆H₁₇NO |

| Molecular Weight | 239.31 g/mol |

| Canonical SMILES | CC(=O)N(CC1=CC=CC=C1)CC2=CC=CC=C2 |

| InChI Key | Predicted: Based on related structures |

| CAS Number | Data not readily available |

Predicted Physicochemical Properties

Direct experimental data for the physicochemical properties of this compound are scarce. The following table summarizes predicted values based on the properties of structurally analogous compounds such as N-Benzylacetamide and N,N-Diphenylacetamide.

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Notes and References |

| Melting Point | Likely a solid at room temperature. Predicted range: 70-90 °C | Based on the melting point of N-Benzylacetamide (61°C) and the increased molecular weight and symmetry.[1] |

| Boiling Point | > 300 °C at atmospheric pressure | Extrapolated from the boiling point of N-Benzylacetamide (157 °C at 2 mmHg). |

| Solubility | Soluble in organic solvents like ethanol, diethyl ether, acetone, and chloroform.[2] Insoluble in water. | Based on the general solubility of amides and the presence of two large nonpolar benzyl groups. |

| Appearance | White to off-white crystalline solid.[1] | Typical appearance for a purified organic amide. |

Proposed Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound is the N-acetylation of dibenzylamine.

Reaction Scheme:

(C₆H₅CH₂)₂NH + CH₃COCl → (C₆H₅CH₂)₂NC(O)CH₃ + HCl

Materials:

-

Dibenzylamine

-

Acetyl chloride

-

Anhydrous diethyl ether or dichloromethane

-

Triethylamine or pyridine (as a base to neutralize HCl)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve dibenzylamine in anhydrous diethyl ether in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add an equimolar amount of a non-nucleophilic base such as triethylamine.

-

Cool the mixture in an ice bath.

-

Slowly add one equivalent of acetyl chloride dropwise with stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer and wash it successively with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Below is a DOT language script illustrating the proposed synthesis workflow.

References

Navigating the Labyrinth of N-Debenzylation: A Technical Guide to the Cleavage of N,N-Dibenzylacetamide

For Researchers, Scientists, and Drug Development Professionals

The benzyl group, a stalwart protecting group for nitrogen functionalities in organic synthesis, often presents a formidable challenge in its removal, particularly from robust amide structures. This in-depth technical guide delves into the core mechanisms and experimental protocols for the N-debenzylation of N,N-Dibenzylacetamide, a model substrate illustrating the complexities of cleaving multiple benzyl groups from a tertiary amide. This document provides a comprehensive overview of the primary strategies employed for this transformation—catalytic hydrogenolysis, oxidative cleavage, and acid-catalyzed hydrolysis—offering detailed methodologies and quantitative data to inform synthetic planning and optimization.

Core Mechanisms of N-Debenzylation

The removal of a benzyl group from an amide nitrogen can be accomplished through several distinct mechanistic pathways. The choice of method is often dictated by the overall functionality of the molecule and the desired selectivity. For this compound, the goal is typically the sequential or complete removal of the benzyl groups to yield N-benzylacetamide or acetamide, respectively.

Catalytic Hydrogenolysis

Catalytic hydrogenolysis is a widely employed method for N-debenzylation, valued for its clean reaction profiles and the generation of volatile byproducts.[1] The reaction is typically performed using a palladium catalyst, such as palladium on carbon (Pd/C) or palladium hydroxide on carbon (Pearlman's catalyst), in the presence of a hydrogen source.[1][2]

The mechanism of catalytic hydrogenolysis involves the oxidative addition of the C-N bond to the palladium surface, followed by hydrogenolysis to cleave the bond and release the debenzylated product and toluene. The general workflow for this process is depicted below.

The reaction can proceed in a stepwise manner, allowing for the potential isolation of the mono-debenzylated product, N-benzylacetamide. The selectivity can often be tuned by careful control of reaction conditions such as catalyst loading, hydrogen pressure, and reaction time. The addition of an acid, such as acetic acid, can sometimes facilitate the reaction, particularly for more challenging substrates.[3]

Oxidative Debenzylation

Oxidative methods provide an alternative to reductive cleavage and can be particularly useful when other functional groups in the molecule are sensitive to hydrogenation. A notable method for the oxidative debenzylation of N-benzyl amides involves the use of an alkali metal bromide in the presence of an oxidant like Oxone®.[4][5][6]

The proposed mechanism for this transformation begins with the in situ generation of a bromo radical from the oxidation of the bromide salt.[4][5] This radical then abstracts a benzylic hydrogen from the this compound, forming a benzyl radical. Subsequent one-electron oxidation of this radical leads to the formation of an iminium cation. This electrophilic intermediate is then hydrolyzed by water present in the reaction mixture to yield the debenzylated amide and benzaldehyde.

This method is advantageous as it avoids the use of transition metals and is performed under relatively mild conditions.[5]

Acid-Catalyzed Debenzylation

Acid-catalyzed cleavage of the N-benzyl group is another viable strategy, particularly for amides. The use of a strong acid, such as p-toluenesulfonic acid (p-TsOH) in a high-boiling solvent like toluene, can effectively promote debenzylation.[7][8]

The mechanism is thought to proceed via protonation of the amide oxygen, which enhances the electrophilicity of the carbonyl carbon. This is followed by an intramolecular or intermolecular attack, leading to the cleavage of the benzyl group as a stable benzyl cation. The benzyl cation can then be trapped by a nucleophilic scavenger or react with the solvent.

Quantitative Data Summary

The efficiency of N-debenzylation is highly dependent on the chosen method and reaction conditions. Below is a summary of representative quantitative data for the N-debenzylation of N-benzyl amides and related compounds, providing a comparative overview of different approaches.

| Substrate Type | Method | Reagents and Conditions | Product(s) | Yield (%) | Reaction Time | Reference |

| N-Benzylamides | Acid-Catalyzed | 4 equiv. p-TsOH, refluxing toluene | Primary amides | Good to quantitative | 2-4 h | [7][8] |

| N,N-Dibenzylamines | Catalytic Transfer Hydrogenolysis | 10% Pd/C, HCOONH4, Methanol, RT | Mono-benzylamines | - | 15-20 min | [9] |

| N-Benzyl Amides | Oxidative | KBr, Oxone®, MeNO2, 30 °C | Corresponding amides | High | - | [4][5] |

| N-Benzyl Tertiary Amines | Oxidative | Ceric Ammonium Nitrate, aqueous | Secondary amines | - | - | [10] |

| N-Benzylamino Alcohols | Oxidative | N-Iodosuccinimide (NIS), DCM, RT | Mono- or di-debenzylated products | Variable | Variable | [11] |

Note: Specific yield and reaction time for this compound are not explicitly detailed in the cited literature but can be inferred from the data on analogous structures.

Experimental Protocols

The following are detailed experimental protocols for the key N-debenzylation methods, adapted for the debenzylation of this compound.

Protocol 1: Catalytic Transfer Hydrogenolysis for Selective Mono-Debenzylation

This protocol is adapted from a procedure for the selective mono-debenzylation of dibenzylamines and may require optimization for this compound.[9]

Materials:

-

This compound

-

10% Palladium on Carbon (Pd/C)

-

Ammonium Formate (HCOONH4)

-

Methanol

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware and filtration apparatus

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) in methanol.

-

To this solution, add ammonium formate (3-5 equivalents).

-

Carefully add 10% Pd/C (typically 10-20 mol%).

-

Stir the reaction mixture vigorously at room temperature under an inert atmosphere.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for the disappearance of the starting material and the appearance of the mono-debenzylated product (N-benzylacetamide).

-

Upon completion, dilute the reaction mixture with methanol and filter through a pad of Celite® to remove the palladium catalyst.

-

Wash the Celite® pad with additional methanol.

-

Combine the filtrates and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to isolate N-benzylacetamide.

Protocol 2: Oxidative Debenzylation with KBr/Oxone®

This protocol is based on a general procedure for the oxidative debenzylation of N-benzyl amides.[4][5]

Materials:

-

This compound

-

Potassium Bromide (KBr)

-

Oxone® (Potassium peroxymonosulfate)

-

Nitromethane (MeNO2) or Acetonitrile/Water

-

Standard laboratory glassware

Procedure:

-

Dissolve this compound (1 equivalent) in nitromethane or a mixture of acetonitrile and water.

-

Add potassium bromide (1-3 equivalents) to the solution.

-

Add Oxone® (1.5-2 equivalents) portion-wise to the stirred solution.

-

Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 30 °C).

-

Monitor the reaction by TLC or LC-MS.

-

After completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Protocol 3: Acid-Catalyzed Debenzylation with p-TsOH

This protocol is adapted from a general method for the debenzylation of N-benzylamides.[7][8]

Materials:

-

This compound

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H2O)

-

Toluene

-

Standard laboratory glassware with a reflux condenser

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1 equivalent) in toluene.

-

Add p-toluenesulfonic acid monohydrate (4 equivalents).

-

Heat the reaction mixture to reflux.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and extract the aqueous layer with toluene or ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Concluding Remarks

The N-debenzylation of this compound is a multifaceted transformation that can be achieved through various synthetic strategies. Catalytic hydrogenolysis offers a clean and efficient route, with the potential for selective mono-debenzylation. Oxidative methods provide a valuable metal-free alternative, while acid-catalyzed debenzylation is effective for robust substrates. The choice of the optimal method will depend on the specific requirements of the synthetic sequence, including the presence of other functional groups and the desired final product. The detailed protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers in the fields of organic synthesis and drug development, facilitating the strategic deprotection of N-benzyl amides.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide [organic-chemistry.org]

- 6. Oxidative debenzylation of N-benzyl amides and O-benzyl ethers using alkali metal bromide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]

- 9. researchgate.net [researchgate.net]

- 10. Oxidative debenzylation of N-benzyl amides and O-benzyl ethers using alkali metal bromide. | Semantic Scholar [semanticscholar.org]

- 11. users.ox.ac.uk [users.ox.ac.uk]

Spectroscopic Analysis of N-Benzylacetamide: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of N-Benzylacetamide. It is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the analytical techniques used to elucidate the structure and purity of such compounds. This document presents key spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, alongside detailed experimental protocols and a visual representation of the analytical workflow.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for the characterization of N-Benzylacetamide.

Table 1: ¹H NMR Data for N-Benzylacetamide

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.35 - 7.20 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| 6.0 (broad) | Singlet | 1H | Amide proton (NH) |

| 4.40 | Doublet | 2H | Methylene protons (CH₂) |

| 2.05 | Singlet | 3H | Methyl protons (CH₃) |

Solvent: CDCl₃

Table 2: ¹³C NMR Data for N-Benzylacetamide

| Chemical Shift (δ) ppm | Assignment |

| 170.0 | Carbonyl carbon (C=O) |

| 138.5 | Quaternary aromatic carbon |

| 128.7 | Aromatic CH |

| 127.8 | Aromatic CH |

| 127.5 | Aromatic CH |

| 43.8 | Methylene carbon (CH₂) |

| 23.2 | Methyl carbon (CH₃) |

Solvent: CDCl₃

Table 3: IR Absorption Data for N-Benzylacetamide

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3280 | Strong, Broad | N-H Stretch |

| 3065, 3030 | Medium | Aromatic C-H Stretch |

| 2930 | Medium | Aliphatic C-H Stretch |

| 1640 | Strong | C=O Stretch (Amide I) |

| 1550 | Strong | N-H Bend (Amide II) |

| 1455, 1495 | Medium | Aromatic C=C Stretch |

| 730, 695 | Strong | C-H Out-of-plane Bend (Monosubstituted benzene) |

Sample Preparation: KBr Pellet

Table 4: Mass Spectrometry Data for N-Benzylacetamide

| m/z | Relative Intensity (%) | Assignment |

| 149 | 40 | [M]⁺ (Molecular Ion) |

| 106 | 100 | [C₇H₈N]⁺ |

| 91 | 80 | [C₇H₇]⁺ (Tropylium ion) |

| 43 | 60 | [CH₃CO]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

Sample Preparation:

-

Weigh approximately 5-10 mg of the N-Benzylacetamide sample.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Ensure the sample has completely dissolved. If necessary, gently warm the solution or use sonication.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters include the spectral width, acquisition time, relaxation delay, and number of scans.

-

Acquire the ¹³C NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus, a larger number of scans is typically required. Decoupling of proton signals is standard practice to simplify the spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the crystalline N-Benzylacetamide sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

The mixture should be ground to a fine, homogeneous powder.

-

Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet containing the sample in the spectrometer's sample holder.

-

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹. The final spectrum is an average of multiple scans to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, for instance, a Gas Chromatograph-Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

Sample Preparation:

-

Prepare a dilute solution of the N-Benzylacetamide sample in a volatile organic solvent (e.g., methanol or dichloromethane). The concentration should be in the range of µg/mL to ng/mL.

Data Acquisition (Electron Ionization - EI):

-

Introduce the sample solution into the ion source of the mass spectrometer, often via a gas chromatograph for separation and purification.

-

In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

The resulting positively charged ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a solid organic compound like N-Benzylacetamide.

Caption: Spectroscopic analysis workflow from sample preparation to structural elucidation.

A Technical Guide to the Solubility and Stability of N,N-Dibenzylacetamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of N,N-Dibenzylacetamide in organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on providing a robust framework for researchers to determine these parameters. It includes detailed experimental protocols for solubility and stability assessment, predicted solubility profiles based on analogous compounds, and a discussion of probable degradation pathways.

Introduction to this compound

This compound is an organic compound featuring a central acetamide functional group with two benzyl substituents on the nitrogen atom. Its molecular structure, characterized by both a polar amide group and nonpolar benzyl rings, dictates its physicochemical properties, including its solubility in various organic solvents and its chemical stability. Understanding these characteristics is crucial for its application in organic synthesis, pharmaceutical research, and materials science.

Solubility Profile

Based on these analogs, this compound is expected to be highly soluble in a range of common polar aprotic and polar protic organic solvents, and less soluble in nonpolar solvents. Its solubility in water is anticipated to be very low due to the presence of the two hydrophobic benzyl groups.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Family | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Methanol | High | Capable of hydrogen bonding with the amide carbonyl. |

| Ethanol | High | Similar to methanol, effective at solvating the amide group.[1] | |

| Polar Aprotic | Acetone | High | The polar carbonyl group can interact with the amide dipole. |

| Acetonitrile | Moderate to High | The polar nitrile group can interact with the amide dipole. | |

| Dimethylformamide (DMF) | High | A strong polar aprotic solvent capable of solvating amides. | |

| Dimethyl Sulfoxide (DMSO) | High | A strong polar aprotic solvent, effective for a wide range of compounds. | |

| Halogenated | Dichloromethane | Moderate to High | Can solvate the benzyl groups and interact with the amide dipole. |

| Chloroform | Moderate to High | Similar to dichloromethane. | |

| Ethers | Diethyl Ether | Moderate | Less polar than ketones, but can still solvate the molecule. |

| Tetrahydrofuran (THF) | Moderate to High | A more polar ether than diethyl ether, likely a better solvent. | |

| Hydrocarbons | Hexane | Low | A nonpolar solvent, unlikely to effectively solvate the polar amide group. |

| Toluene | Moderate | The aromatic ring can interact with the benzyl groups of the solute. | |

| Aqueous | Water | Very Low | The hydrophobic nature of the two benzyl groups will dominate. |

Stability Profile and Potential Degradation Pathways

The stability of this compound is primarily influenced by its amide functional group, which is susceptible to hydrolysis, and the benzylic positions, which can be prone to oxidation. Forced degradation studies under various stress conditions are necessary to fully elucidate its stability profile.

Potential Degradation Pathways

The primary degradation pathway for this compound is expected to be the hydrolysis of the amide bond, which can be catalyzed by both acid and base. This would lead to the formation of acetic acid and dibenzylamine. Additionally, oxidation of the benzylic carbons could occur, potentially forming benzaldehyde and N-benzylacetamide as intermediates, which could be further oxidized to benzoic acid and N-benzylbenzamide.

Caption: Proposed degradation pathways for this compound.

Experimental Protocols

To obtain definitive quantitative data on the solubility and stability of this compound, the following experimental protocols are recommended.

Solubility Determination: Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Glass vials with screw caps

-

Temperature-controlled orbital shaker

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable analytical instrument

Procedure:

-

Preparation of a Saturated Solution: Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vials and place them in a temperature-controlled orbital shaker set to a specific temperature (e.g., 25 °C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand in the temperature-controlled environment for at least 24 hours to allow the excess solid to settle.

-

Sample Collection and Preparation: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are disturbed. Filter the sample immediately using a syringe filter compatible with the solvent.

-

Quantification: Dilute the filtered sample with a known volume of the solvent. Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of this compound.

-

Calculation: Calculate the solubility from the concentration of the diluted sample and the dilution factor. Express the solubility in appropriate units (e.g., mg/mL, mol/L).

Stability Assessment: Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and pathways and to develop stability-indicating analytical methods.

Stress Conditions:

-

Acidic Hydrolysis: Dissolve this compound in a solution of a common acid (e.g., 0.1 M HCl) in a suitable co-solvent if necessary. Incubate at a controlled temperature (e.g., 60 °C).

-

Basic Hydrolysis: Dissolve this compound in a solution of a common base (e.g., 0.1 M NaOH) in a suitable co-solvent. Incubate at a controlled temperature.

-

Oxidative Degradation: Dissolve this compound in a solution containing an oxidizing agent (e.g., 3% H₂O₂). Incubate at room temperature.

-

Thermal Degradation: Store solid this compound in a temperature-controlled oven at an elevated temperature (e.g., 80 °C).

-

Photolytic Degradation: Expose a solution of this compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.

Procedure:

-

Sample Preparation: Prepare solutions of this compound in the respective stress media. Also, prepare a control sample in a neutral solvent.

-

Stress Application: Expose the samples to the stress conditions for a defined period. Take samples at various time points.

-

Sample Analysis: Analyze the stressed samples and the control sample using a stability-indicating analytical method, such as HPLC or LC-MS.

-

Data Evaluation: Compare the chromatograms of the stressed samples to the control sample to identify any degradation products. Determine the percentage of degradation of this compound. If possible, identify the structure of the major degradation products.

Experimental and Logical Workflows

The following diagrams illustrate the workflows for determining the solubility and stability of this compound.

Caption: General workflow for solubility and stability studies.

Conclusion

This technical guide provides a foundational understanding of the likely solubility and stability characteristics of this compound based on the principles of organic chemistry and data from analogous compounds. While specific quantitative data is currently lacking in the literature, the detailed experimental protocols provided herein offer a clear pathway for researchers to generate this crucial information. The proposed degradation pathways and experimental workflows serve as a valuable starting point for further investigation into the properties of this compound, which is essential for its effective use in research and development.

References

An In-depth Technical Guide on the Restricted Internal Rotation Around the C-N Bond in N,N-Dibenzylacetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the restricted internal rotation around the carbon-nitrogen (C-N) bond in N,N-Dibenzylacetamide, a phenomenon of significant interest in the fields of chemistry and drug development. The partial double bond character of the amide C-N bond leads to a substantial energy barrier for rotation, resulting in the existence of distinct rotational isomers (rotamers) that can be observed and quantified using dynamic nuclear magnetic resonance (DNMR) spectroscopy. Understanding the kinetics of this rotation is crucial for comprehending molecular conformation, dynamics, and their impact on biological activity.

Core Concepts: The Amide Bond and Restricted Rotation

The amide functional group is a cornerstone of organic chemistry and biochemistry, forming the backbone of peptides and proteins. A key feature of the amide bond is the delocalization of the nitrogen lone pair electrons into the carbonyl π-system. This resonance stabilization imparts a partial double bond character to the C-N bond, leading to a planar geometry and a significant barrier to rotation.[1]

This restricted rotation gives rise to stereoisomers known as rotamers or conformational isomers, which can interconvert by rotation about the C-N single bond. The rate of this interconversion is temperature-dependent and can be studied using DNMR spectroscopy. At low temperatures, the rotation is slow on the NMR timescale, and distinct signals for the non-equivalent benzyl groups are observed. As the temperature is increased, the rate of rotation increases, causing the signals to broaden and eventually coalesce into a single, time-averaged signal at the coalescence temperature (Tc).[2][3]

Quantitative Analysis of Rotational Dynamics

For the purpose of this guide, we will consider analogous data from related N,N-disubstituted acetamides to illustrate the principles of quantitative analysis. The key parameters in a DNMR study are the coalescence temperature (Tc), the chemical shift difference between the exchanging nuclei at low temperature (Δν), the rate constant of rotation (k), and the free energy of activation (ΔG‡).

Table 1: Representative Quantitative Data for C-N Bond Rotation in N,N-Disubstituted Amides (Illustrative)

| Parameter | Description | Illustrative Value |

| Coalescence Temperature (Tc) | The temperature at which the two distinct NMR signals for the exchanging groups merge into a single broad peak.[3] | ~340 K |

| Chemical Shift Difference (Δν) | The difference in resonance frequency (in Hz) between the exchanging nuclei in the slow exchange limit.[2] | ~50 Hz |

| Rate Constant at Coalescence (kc) | The first-order rate constant for the rotational process at the coalescence temperature.[3] | ~111 s-1 |

| Free Energy of Activation (ΔG‡) | The energy barrier for the restricted rotation.[6] | ~16-18 kcal/mol |

Note: The values presented in this table are illustrative and based on data for similar N,N-disubstituted amides. Experimental determination for this compound is required for precise values.

Experimental Protocols

This section outlines the detailed methodologies for the synthesis of this compound and the subsequent investigation of its rotational barrier using Dynamic NMR spectroscopy.

Synthesis of this compound

A common and effective method for the synthesis of N,N-disubstituted amides is the acylation of a secondary amine with an acylating agent such as an acyl chloride or an acid anhydride.[7][8] The following protocol is a generalized procedure based on established methods for similar compounds.

Materials and Equipment:

-

Dibenzylamine

-

Acetyl chloride or Acetic anhydride

-

Anhydrous solvent (e.g., dichloromethane, toluene, or tetrahydrofuran)[7]

-

Base (e.g., triethylamine or pyridine)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Apparatus for work-up (separatory funnel, rotary evaporator)

-

Apparatus for purification (column chromatography or recrystallization)

Procedure:

-

In a clean, dry round-bottom flask, dissolve dibenzylamine (1.0 equivalent) and a base (1.1 equivalents) in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the mixture in an ice bath.

-

Slowly add acetyl chloride or acetic anhydride (1.05 equivalents) dropwise to the stirred solution via a dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water or a dilute aqueous acid solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by either column chromatography on silica gel or recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.

Dynamic NMR (DNMR) Spectroscopy for Determination of Rotational Barrier

Variable-temperature NMR is the primary technique used to study the kinetics of restricted rotation.[9][10]

Materials and Equipment:

-

High-resolution NMR spectrometer equipped with a variable-temperature probe.

-

High-quality NMR tubes.

-

Solution of purified this compound in a suitable deuterated solvent (e.g., toluene-d8 or nitrobenzene-d5) with a reference standard (e.g., TMS).

Procedure:

-

Sample Preparation: Prepare a solution of this compound in a deuterated solvent that is suitable for the desired temperature range. The concentration should be optimized for good signal-to-noise ratio without causing significant intermolecular interactions. Degas the sample to remove dissolved oxygen.[2]

-

Low-Temperature Spectrum (Slow Exchange Limit): Acquire a 1H NMR spectrum at a temperature where the rotation is slow, and two distinct sets of signals for the non-equivalent benzyl protons are observed. Record the chemical shifts and calculate the chemical shift difference (Δν) in Hz.[3]

-

Temperature Increments and Data Acquisition: Gradually increase the temperature of the NMR probe in small, controlled increments (e.g., 5-10 K). Allow the sample to equilibrate at each temperature for a few minutes before acquiring a spectrum.

-

Coalescence Temperature (Tc) Determination: Carefully observe the broadening and merging of the signals corresponding to the exchanging benzyl protons. The temperature at which these two signals coalesce into a single broad peak is the coalescence temperature (Tc).[3]

-

High-Temperature Spectrum (Fast Exchange Limit): Acquire a spectrum at a temperature well above Tc where the exchanging signals have sharpened into a single, time-averaged peak.

-

Data Analysis:

-

Rate Constant at Coalescence (kc): Calculate the rate constant at the coalescence temperature using the following equation for a simple two-site, uncoupled exchange: kc = (π * Δν) / √2 [3]

-

Free Energy of Activation (ΔG‡): Calculate the Gibbs free energy of activation at the coalescence temperature using the Eyring equation: ΔG‡ = -R * Tc * ln(kc * h / (kB * Tc)) where R is the gas constant, h is Planck's constant, and kB is the Boltzmann constant.[3]

-

Full Lineshape Analysis (Optional but Recommended): For more accurate determination of the activation parameters (ΔH‡ and ΔS‡), perform a full lineshape analysis of the spectra at multiple temperatures using specialized software. This involves simulating the spectra based on the Bloch equations modified for chemical exchange and fitting the simulated spectra to the experimental data to extract the rate constants at each temperature. An Eyring plot (ln(k/T) vs. 1/T) can then be constructed to determine ΔH‡ and ΔS‡.

-

Visualizations

Chemical Structures and Rotational Isomers

Caption: Rotational isomers of this compound due to the C-N bond's partial double bond character.

Experimental Workflow for Synthesis and DNMR Analysis

Caption: Workflow for the synthesis of this compound and its analysis by Dynamic NMR.

Signaling Pathway of DNMR Data to Kinetic Parameters

Caption: Logical flow from experimental DNMR data to the determination of kinetic parameters for rotation.

Conclusion

The restricted rotation around the C-N bond in this compound is a fundamental dynamic process that can be thoroughly investigated using a combination of organic synthesis and dynamic NMR spectroscopy. This guide has provided a detailed framework for the synthesis of the target molecule and the subsequent experimental and analytical procedures to determine the kinetic parameters of the rotational barrier. While specific quantitative data for this compound remains a subject for direct experimental investigation, the principles and methodologies outlined herein, based on well-studied analogous systems, offer a robust approach for researchers in chemistry and drug development to explore the conformational dynamics of this and related molecules. Such studies are essential for a deeper understanding of molecular structure-activity relationships.

References

- 1. Using NMR to observe the restricted rotation in amide bonds — Nanalysis [nanalysis.com]

- 2. homepages.gac.edu [homepages.gac.edu]

- 3. benchchem.com [benchchem.com]

- 4. warwick.ac.uk [warwick.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. A Small Change in Structure, a Big Change in Flexibility - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and antimicrobial activity of some new diphenylamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 10. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Oxidation Reactions and Mechanistic Pathways of N,N-Dibenzylacetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the oxidative reactions and mechanistic pathways of N,N-Dibenzylacetamide. Drawing upon established principles of metabolic and chemical oxidation of analogous N,N-disubstituted amides, this document outlines the expected products, underlying mechanisms, and detailed experimental protocols relevant to the study of this compound. This information is critical for understanding its metabolic fate, potential for drug-drug interactions, and for the development of synthetic strategies.

Introduction

This compound is a tertiary amide with structural features that make it susceptible to oxidative transformations. The presence of two benzyl groups attached to the nitrogen atom provides benzylic carbons that are primary sites for enzymatic and chemical oxidation. Understanding the oxidation of this compound is crucial in various scientific contexts, including drug metabolism studies, toxicology, and synthetic chemistry. This guide details the primary oxidative pathways, including enzymatic N-dealkylation mediated by cytochrome P450 enzymes and chemical oxidation methods.

Enzymatic Oxidation: Metabolic Pathways

The primary route of metabolism for many xenobiotics, including amides, is oxidation catalyzed by the cytochrome P450 (CYP) superfamily of enzymes in the liver. For this compound, the principal metabolic pathway is predicted to be N-dealkylation.

N-Debenzylation: The Major Metabolic Route

The enzymatic removal of one of the benzyl groups from this compound is the most probable metabolic transformation. This process, known as N-debenzylation, proceeds through the hydroxylation of the benzylic carbon.

Mechanism: The reaction is initiated by the abstraction of a hydrogen atom from the benzylic carbon by the highly reactive iron-oxo species of the CYP enzyme (Compound I). This is followed by the rebound of a hydroxyl group to the resulting carbon radical, forming a carbinolamine intermediate. This intermediate is unstable and spontaneously decomposes to yield N-benzylacetamide and benzaldehyde. For amides, the hydrogen atom abstraction (HAT) mechanism is generally favored over a single electron transfer (SET) mechanism due to the higher oxidation potential of the nitrogen atom in amides compared to amines.

A study on the N-dealkylation of N-methyl-N-alkyl-p-chlorobenzamides by rat liver microsomes provides strong evidence for the preferential cleavage of the benzyl group. The research indicated that the dealkylation of a benzyl substituent was 2-3 times more favorable than that of other primary alkyl groups.

Caption: Enzymatic N-debenzylation pathway of this compound by Cytochrome P450.

N-Oxidation: A Minor Pathway

While N-dealkylation is the predominant metabolic pathway for tertiary amides, direct oxidation of the nitrogen atom to form an N-oxide is a possible, though likely minor, route. This reaction is also catalyzed by CYP enzymes and flavin-containing monooxygenases (FMOs). The resulting N-oxide metabolite is generally more polar and readily excreted.

Chemical Oxidation

In addition to enzymatic methods, this compound can be oxidized using various chemical reagents. The primary targets for chemical oxidation are the benzylic C-H bonds.

Oxidation with Bromo Radical

A mild and efficient method for the oxidative debenzylation of N-benzyl amides involves the use of a bromo radical generated from an alkali metal bromide, such as sodium bromide, and an oxidant like Oxone®.

Mechanism: The bromo radical abstracts a hydrogen atom from the benzylic position of this compound to form a benzyl radical intermediate. This intermediate is then oxidized to an iminium cation, which is subsequently hydrolyzed to yield N-benzylacetamide and benzaldehyde. This method is notable for its mild conditions and high yields.

Caption: Chemical N-debenzylation of this compound using a bromo radical.

Quantitative Data Summary

The following table summarizes the expected products from the oxidation of this compound and provides analogous quantitative data from the literature.

| Reaction Type | Oxidizing System | Substrate Analogue | Major Products | Yield/Ratio | Reference |

| Enzymatic N-Dealkylation | Rat Liver Microsomes (CYP450) | N-methyl-N-benzyl-p-chlorobenzamide | N-methyl-p-chlorobenzamide, Benzaldehyde, N-benzyl-p-chlorobenzamide, Formaldehyde | Debenzylation is 2-3 times more favorable than demethylation. | |

| Chemical N-Debenzylation | NaBr / Oxone® | N-benzyl-N-phenylbenzamide | N-phenylbenzamide | 95% |

Experimental Protocols

The following are detailed experimental protocols for the enzymatic and chemical oxidation of this compound.

Protocol for Enzymatic Oxidation using Liver Microsomes

This protocol is adapted from standard procedures for in vitro drug metabolism studies.

Caption: Workflow for the enzymatic oxidation of this compound using liver microsomes.

Materials:

-

This compound

-

Pooled human liver microsomes (or from other species)

-

0.1 M Phosphate buffer (pH 7.4)

-

NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Magnesium chloride (MgCl₂)

-

Acetonitrile (cold)

-

Internal standard for LC-MS/MS analysis

Procedure:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, MgCl₂ (final concentration 3 mM), and liver microsomes (final concentration 0.5 mg/mL).

-

Substrate Addition: Add this compound (from a stock solution in a suitable solvent like methanol or DMSO, final concentration typically 1-10 µM) to the incubation mixture.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.

-

Initiation of Reaction: Start the reaction by adding the NADPH-regenerating system.

-

Incubation: Incubate at 37°C with gentle shaking. Aliquots are taken at specified time points (e.g., 0, 5, 15, 30, and 60 minutes).

-

Quenching: Stop the reaction at each time point by adding 2 volumes of cold acetonitrile containing an internal standard.

-

Protein Precipitation: Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

-

Analysis: Transfer the supernatant to a new tube or a 96-well plate for analysis by LC-MS/MS to quantify the remaining this compound and the formation of N-benzylacetamide and benzaldehyde.

Protocol for Chemical Oxidation using Sodium Bromide and Oxone®

This protocol is based on the oxidative debenzylation of N-benzyl amides.

Materials:

-

This compound

-

Sodium bromide (NaBr)

-

Oxone® (potassium peroxymonosulfate)

-

Acetonitrile

-

Water

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium thiosulfate solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a solution of this compound (1.0 mmol) in a mixture of acetonitrile and water (e.g., 4:1 v/v, 10 mL), add sodium bromide (1.2 mmol).

-

Addition of Oxidant: Cool the mixture in an ice bath and add Oxone® (1.2 mmol) portion-wise over 10 minutes.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography to isolate N-benzylacetamide and benzaldehyde.

Conclusion

The oxidation of this compound is expected to primarily proceed via enzymatic N-debenzylation, yielding N-benzylacetamide and benzaldehyde. This pathway is of significant interest in the context of drug metabolism and can be investigated in vitro using liver microsomes. Chemical methods, such as oxidation with a bromo radical, offer a synthetic route to the debenzylated product under mild conditions. The experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers and scientists working with this compound and related compounds, facilitating a deeper understanding of its oxidative transformations.

Electronic and inductive effects of benzyl groups in N,N-Dibenzylacetamide

An In-depth Technical Guide to the Electronic and Inductive Effects of Benzyl Groups in N,N-Dibenzylacetamide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the electronic and inductive effects exerted by the benzyl groups within the this compound molecule. A comprehensive understanding of these effects is critical for predicting molecular reactivity, conformational preferences, and intermolecular interactions, which are fundamental aspects of drug design and chemical synthesis. This document synthesizes theoretical principles with quantitative spectroscopic data and outlines the experimental protocols necessary for such characterization.

Introduction to Electronic Effects in this compound

This compound is a tertiary amide featuring two benzyl substituents on the nitrogen atom. The molecule's chemical and physical properties are significantly influenced by the interplay of electronic effects, primarily the inductive and resonance effects of its constituent functional groups. The benzyl groups, composed of a phenyl ring attached to a methylene (-CH₂-) spacer, and the core acetamide group each contribute to the overall electron density distribution. Accurately characterizing these contributions is essential for understanding the molecule's behavior in chemical reactions and biological systems.

Theoretical Framework: Inductive and Resonance Effects

Electronic effects in organic molecules are broadly categorized into two types: inductive effects, which are transmitted through sigma (σ) bonds, and resonance effects, which occur through pi (π) systems.

-

Inductive Effect (-I): The inductive effect is the permanent polarization of a σ bond due to the electronegativity difference between the bonded atoms.[1] In this compound, the sp² hybridized carbons of the phenyl rings are more electronegative than the sp³ hybridized methylene carbon. This results in a weak electron-withdrawing inductive effect (-I effect) from the phenyl ring, pulling electron density away from the methylene group.[2] Similarly, the nitrogen atom of the amide is electronegative and exerts a -I effect on the adjacent methylene carbons.

-

Resonance Effect: Resonance involves the delocalization of π electrons across a conjugated system. The defining resonance feature in this compound is within the amide bond itself. The lone pair of electrons on the nitrogen atom is delocalized into the carbonyl group, creating a resonance hybrid with significant double-bond character in the C-N bond. This delocalization increases electron density on the oxygen atom and decreases it on the nitrogen. Crucially, due to the insulating -CH₂- spacer, there is no direct π-conjugation between the phenyl rings and the amide carbonyl group. Therefore, the benzyl groups do not exert a resonance effect on the amide core.

Quantitative Data Presentation

Spectroscopic techniques provide invaluable quantitative data for assessing electronic effects. The electron density around a nucleus directly influences its spectroscopic signature.

Table 1: Spectroscopic Data for this compound and Related Compounds

| Compound | IR C=O Stretch (Amide I) (cm⁻¹) | ¹H NMR δ (CH₂-Ph) (ppm) | ¹³C NMR δ (C=O) (ppm) | ¹³C NMR δ (CH₂) (ppm) |

| N,N-Dimethylacetamide | ~1648 | N/A | ~170 | ~35, ~38 |

| This compound | ~1645 | ~4.5 - 4.6 | ~171 | ~50 |

| N-Benzylacetamide | ~1643[3] | ~4.42[3] | ~170[4] | ~44[4] |

Data for this compound and N,N-Dimethylacetamide are typical values and may vary slightly based on solvent and experimental conditions.

Analysis:

-

IR Spectroscopy: The carbonyl (C=O) stretching frequency, known as the Amide I band, is sensitive to the electronic environment.[5] The frequency for this compound is comparable to other tertiary amides, indicating that the weak inductive effect of the two benzyl groups does not drastically alter the C=O bond order compared to methyl groups. The dominant factor remains the strong resonance of the amide group, which lowers the frequency significantly compared to ketones (~1715 cm⁻¹).[6]

-

NMR Spectroscopy: The downfield chemical shift of the methylene protons (~4.5 ppm) and carbons (~50 ppm) in this compound is a clear indicator of a deshielding environment. This is caused by the combined inductive effects of the electronegative nitrogen atom and the anisotropic magnetic field of the adjacent phenyl rings.

Visualization of Electronic Effects and Workflows

Visual models are essential for conceptualizing the electronic interactions and experimental processes discussed.

Caption: Inductive effects (-I) in this compound.

Caption: Resonance contributors of the amide functional group.

Caption: Experimental workflow for synthesis and characterization.

Experimental Protocols

Detailed and standardized protocols are crucial for obtaining reliable and reproducible data.

Synthesis of this compound

This protocol describes a standard acylation procedure.

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve dibenzylamine (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq.) in a suitable anhydrous solvent (e.g., dichloromethane).

-

Addition: Cool the solution to 0 °C in an ice bath. Add acetyl chloride (1.1 eq.) dropwise to the stirred solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction with water. Separate the organic layer, wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by recrystallization or column chromatography to yield pure this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol is adapted from standardized methods for small molecule characterization.[7]

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Insert the tube into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity.

-

¹H NMR Acquisition:

-

Set spectral width to ~15 ppm, centered around 5-6 ppm.

-

Use a 90° pulse angle.

-

Set a relaxation delay of 1-2 seconds.

-

Acquire 8-16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set spectral width to ~220 ppm.

-

Use a proton-decoupled pulse sequence.

-

Set a relaxation delay of 2-5 seconds.

-

Acquire a sufficient number of scans (e.g., 1024 or more) for adequate signal intensity.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) by applying Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet. Mix a small amount (~1 mg) of the crystalline product with ~100 mg of dry KBr powder and press into a transparent disk. Alternatively, dissolve the sample in a suitable solvent (e.g., CCl₄) and analyze in a liquid cell.

-

Background Scan: Place the KBr pellet holder (or the solvent-filled cell) in the spectrometer and run a background scan to subtract atmospheric and holder/solvent absorptions.

-

Sample Scan: Place the sample pellet (or sample solution cell) in the spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands, paying special attention to the C=O stretching frequency (Amide I band) in the 1680-1630 cm⁻¹ region.

Conclusion

The electronic character of the benzyl groups in this compound is primarily defined by a weak electron-withdrawing inductive (-I) effect, which is transmitted through the σ-bond framework to the amide nitrogen. This effect deshields the methylene protons and carbons, as evidenced by their downfield chemical shifts in NMR spectroscopy. However, the absence of direct conjugation prevents any resonance interaction between the phenyl rings and the amide core. The molecule's dominant electronic feature remains the powerful resonance within the amide functional group, which establishes a high rotational barrier around the C-N bond and dictates the reactivity of the carbonyl group. These foundational electronic properties are paramount for professionals in drug development, as they govern the molecule's conformation, polarity, and capacity for non-covalent interactions with biological targets.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. N-BENZYLACETAMIDE(588-46-5) 1H NMR [m.chemicalbook.com]

- 4. N-Benzylacetamide | C9H11NO | CID 11500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem.pg.edu.pl [chem.pg.edu.pl]

- 6. spcmc.ac.in [spcmc.ac.in]

- 7. benchchem.com [benchchem.com]

The Architecture of Activity: A Technical Guide to the Structure-Activity Relationships of N,N-Dibenzylacetamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N,N-dibenzylacetamide scaffold represents a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in biological activity. Derivatives of this core have exhibited a wide spectrum of pharmacological effects, including anticonvulsant, antimicrobial, and analgesic properties. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound derivatives, offering a comprehensive resource for researchers engaged in the design and development of novel therapeutics. By systematically exploring the impact of structural modifications on biological outcomes, this document aims to elucidate the key chemical features governing the efficacy and selectivity of these compounds. The following sections will detail the quantitative SAR data, experimental protocols for key biological assays, and the underlying mechanistic pathways, providing a robust framework for future drug discovery efforts centered on the this compound core.

Biological Activities and Structure-Activity Relationships

The biological profile of this compound derivatives is profoundly influenced by the nature and position of substituents on the benzyl rings and modifications to the acetamide moiety. This section explores the SAR for anticonvulsant, antimicrobial, and analgesic activities, supported by quantitative data.

Anticonvulsant Activity

This compound derivatives have emerged as a promising class of anticonvulsant agents. Their structural similarity to established antiepileptic drugs like phenytoin suggests a potential mechanism involving the modulation of neuronal excitability. The primary proposed mechanism of action is the blockade of voltage-gated sodium channels, which reduces the sustained high-frequency firing of neurons characteristic of seizure activity.[1]

Structure-Activity Relationship:

The anticonvulsant potency of these derivatives is highly dependent on the substitution pattern of the aromatic rings. While specific data for a wide range of this compound derivatives is still emerging, studies on structurally related N-phenylacetamides provide valuable insights. For instance, in a series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, substitutions on the anilide moiety were found to be critical for anticonvulsant activity. The introduction of a trifluoromethyl group at the 3-position of the anilide ring, for example, has been shown to enhance anticonvulsant effects in the maximal electroshock (MES) seizure model.[2]

-

α-Substitution: Modifications at the α-carbon of the acetamide group also play a crucial role. A quantitative structure-activity relationship (QSAR) study on α-substituted acetamido-N-benzylacetamide derivatives revealed that electronic and topologic features of the substituents significantly influence anticonvulsant activity.[3]

The following table summarizes the anticonvulsant activity of some representative acetamide derivatives.

| Compound ID | Structure | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) | Neurotoxicity TD₅₀ (mg/kg) | Protective Index (PI = TD₅₀/ED₅₀) | Reference |

| 14 | 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamide derivative | 49.6 | 67.4 | 168.7 | 3.4 (MES) | [4] |

| 20 | N-(3-(trifluoromethyl)phenyl)-2-(4-phenylpiperazin-1-yl)acetamide | 52.30 (p.o. in rats) | Not Determined | >500 | >9.56 (MES) | [2] |

| Phenytoin | Reference Drug | 28.10 (p.o. in rats) | >500 | >100 | >3.6 (MES) | [2] |

| Valproic Acid | Reference Drug | 485 (p.o. in rats) | 646 | 784 | 1.6 (MES) | [2] |

Antimicrobial Activity

Derivatives of the acetamide scaffold have demonstrated significant potential as antimicrobial agents. The mechanism of action is thought to involve the disruption of microbial cell membranes or the inhibition of essential enzymes. For example, some 2-chloro-N-phenylacetamide derivatives have been shown to inhibit dihydrofolate reductase (DHFR) and potentially bind to ergosterol in the fungal plasma membrane.[5]

Structure-Activity Relationship:

The antimicrobial spectrum and potency of this compound derivatives can be modulated by introducing various substituents. In a series of 2-hydrazinyl-N,N-diphenylacetamide derivatives, the nature of the substituent on the benzylidene moiety significantly influenced the antimicrobial and antifungal activity. Compounds with electron-withdrawing groups, such as nitro groups, have shown promising activity.[6]

The following table presents the minimum inhibitory concentration (MIC) values for some diphenylacetamide and related derivatives against various microbial strains.

| Compound ID | Structure | Test Organism | MIC (µg/mL) | Reference |

| A1 | 2-(2-Benzylidenehydrazinyl)-N,N-diphenylacetamide | Bacillus subtilis | - | [6] |

| A5 | 2-(2-(3-methylbenzylidene)hydrazinyl)-N,N-diphenyl-acetamide | Bacillus subtilis | - | [6] |

| A7 | 2-(2-(2-nitrobenzylidine)hydrazinyl)-N,N-diphenyl-acetamide | Bacillus subtilis | - | [6] |